9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione
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Overview
Description
9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione is a heterocyclic compound that contains an anthracene moiety fused with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione involves the treatment of (11R,15S)-9,10-dihydro-9,10-[3,4]furanoanthracene-12,14-dione with 2-cyanoacetohydrazide. This reaction yields 2-cyano-pyrroloanthracen acetamide, which can be further utilized to synthesize new heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds.
Biology: Exhibits antimicrobial activity against strains such as E.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9,10-[3,4]furanoanthracene-12,14-dione: A precursor in the synthesis of 9-Hydroxy-9,10,11,15-tetrahydro-9,10-[3,4]furanoanthracene-12,14-dione.
9,10-Dihydro-9,10-ethenoanthracene-11,12-dicarboxylic anhydride: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This hydroxyl group enhances its potential for forming hydrogen bonds, increasing its solubility and interaction with biological targets .
Properties
CAS No. |
18456-30-9 |
---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-hydroxy-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C18H12O4/c19-16-14-13-9-5-1-3-7-11(9)18(21,15(14)17(20)22-16)12-8-4-2-6-10(12)13/h1-8,13-15,21H |
InChI Key |
LNMNOCUGQYJRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)O)C(=O)OC4=O |
Origin of Product |
United States |
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